molecular formula C26H22N2O2S B11566411 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

Cat. No.: B11566411
M. Wt: 426.5 g/mol
InChI Key: WEVBAJHGTVEQRG-UHFFFAOYSA-N
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Description

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate is an organic compound characterized by its complex structure, which includes aromatic rings and functional groups such as carbamoyl and carbamothioate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 2,3-dimethylphenyl isocyanate with 4-aminophenyl naphthalen-2-ylcarbamothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

Molecular Formula

C26H22N2O2S

Molecular Weight

426.5 g/mol

IUPAC Name

O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N-naphthalen-2-ylcarbamothioate

InChI

InChI=1S/C26H22N2O2S/c1-17-6-5-9-24(18(17)2)28-25(29)20-11-14-23(15-12-20)30-26(31)27-22-13-10-19-7-3-4-8-21(19)16-22/h3-16H,1-2H3,(H,27,31)(H,28,29)

InChI Key

WEVBAJHGTVEQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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